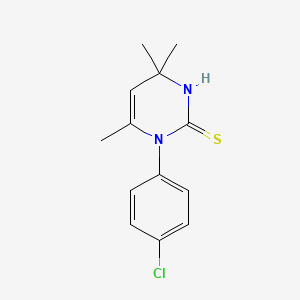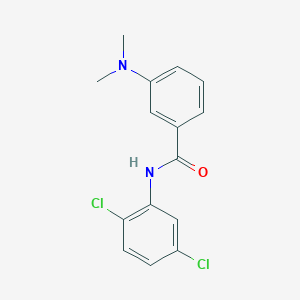![molecular formula C18H17N3OS B5560071 7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5560071.png)
7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of spirolactams and spirolactones, including similar structures to the compound of interest, often involves strategic decarbonylation and cyclization steps. For instance, Martin-Lopez et al. (1994) described the synthesis of spirolactams from pipecolinic acid, highlighting a decarbonylation step facilitated by diphenylphosphorazidate (DPPA) as crucial in their strategy (Martin‐Lopez & Bermejo‐Gonzalez, 1994). Similar synthetic approaches are common for producing compounds with azaspiro[4.5]decane systems, as demonstrated in the oxidative cyclization of olefinic precursors (Martin‐Lopez & Bermejo, 1998).
Molecular Structure Analysis
The molecular structure of compounds within the azaspiro[4.5]decane family, including oxaspiro derivatives, has been explored through various techniques, including X-ray diffraction. These studies reveal the conformational preferences and stereochemical aspects of these molecules, providing insights into their three-dimensional arrangement and potential reactivity patterns (Żesławska, Jakubowska, & Nitek, 2017).
Chemical Reactions and Properties
The reactivity of azaspiro[4.5]decane compounds often involves interactions with their periphery, affecting their overall chemical behavior. For example, Rashevskii et al. (2020) discussed the enhanced reactivity of certain spirolactone derivatives in the Castagnoli-Cushman reaction, highlighting the influence of peripheral substituents on the compound's reactivity (Rashevskii et al., 2020).
Applications De Recherche Scientifique
Synthetic Methods and Chemical Transformations
Research has developed methodologies for synthesizing azaspirodecane systems, crucial for producing bioactive compounds. Martin‐Lopez et al. (1994, 1998) demonstrated the synthesis of 1-oxa-6-azaspiro[4.5]decane derivatives through decarbonylation and oxidative cyclization processes, which are pivotal in constructing spirocyclic skeletons (Martin‐Lopez & Bermejo‐Gonzalez, 1994; Martin‐Lopez & Bermejo, 1998). These synthetic routes offer potential pathways for the generation of compounds with complex spirocyclic frameworks.
Biological Activity and Pharmacological Evaluation
Compounds structurally related to 7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile have been evaluated for their biological and pharmacological activities. A notable study by Apaydın et al. (2019) explored the anti-coronavirus and anti-influenza virus activities of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, identifying compounds with significant inhibitory effects on human coronavirus replication (Apaydın et al., 2019). This research highlights the potential of spirocyclic compounds in developing new antiviral drugs.
Anticancer and Antidiabetic Applications
Further research into spirocyclic thiazolidinones and related analogs has revealed their promising anticancer and antidiabetic potentials. Flefel et al. (2019) synthesized and evaluated spirothiazolidines for their activity against breast carcinoma and liver carcinoma cell lines, with some compounds showing significant anticancer activities (Flefel et al., 2019). These findings suggest that modifications to the spirocyclic core can lead to potent biological activities, offering new avenues for therapeutic development.
Propriétés
IUPAC Name |
9-benzylsulfanyl-7-oxo-8-azaspiro[4.5]dec-9-ene-6,10-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c19-10-14-16(22)21-17(23-12-13-6-2-1-3-7-13)15(11-20)18(14)8-4-5-9-18/h1-3,6-7,14H,4-5,8-9,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDCHMPVUDSJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C(=O)NC(=C2C#N)SCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzylsulfanyl-9-oxo-8-aza-spiro[4.5]dec-6-ene-6,10-dicarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5559995.png)
![8,9-dimethoxy-5,5-dimethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5560009.png)

![3-{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}-9-methyl-9H-carbazole hydrochloride](/img/structure/B5560017.png)
![7-methyl-3-(2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5560038.png)


![3-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5560062.png)


![1-(4-methylbenzyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5560073.png)
![(1S*,5R*)-3-acetyl-6-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5560081.png)
![N-[3-(4-morpholinyl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560086.png)
![4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5560102.png)